4-ethoxy-N-(2-(3-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide
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Overview
Description
4-ethoxy-N-(2-(3-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide is a complex organic compound characterized by its unique structure, which includes an indole ring, a trifluoromethoxyphenyl group, and an ethoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-(2-(3-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Trifluoromethoxyphenyl Group: This step involves the nucleophilic aromatic substitution reaction, where a trifluoromethoxy group is introduced to the phenyl ring.
Formation of the Thioether Linkage: This is typically done through a nucleophilic substitution reaction where a thiol group reacts with an alkyl halide.
Coupling with Ethoxybenzamide: The final step involves coupling the intermediate with ethoxybenzamide under amide bond formation conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring and the thioether linkage.
Reduction: Reduction reactions can target the carbonyl groups present in the structure.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-dione derivatives.
Scientific Research Applications
4-ethoxy-N-(2-(3-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its complex structure, which may interact with various biological targets.
Materials Science: The compound’s unique properties make it a candidate for use in the development of new materials, such as organic semiconductors.
Biological Research: It can be used as a probe to study biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism by which this compound exerts its effects is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethoxyphenyl group may enhance binding affinity to certain proteins, while the indole ring can participate in π-π stacking interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-ethoxy-N-(2-(3-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide
- 4-ethoxy-N-(2-(3-((2-oxo-2-((4-(methoxy)phenyl)amino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide
Uniqueness
The presence of the trifluoromethoxy group in 4-ethoxy-N-(2-(3-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide distinguishes it from similar compounds, potentially enhancing its biological activity and stability.
Properties
IUPAC Name |
4-ethoxy-N-[2-[3-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanylindol-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26F3N3O4S/c1-2-37-21-11-7-19(8-12-21)27(36)32-15-16-34-17-25(23-5-3-4-6-24(23)34)39-18-26(35)33-20-9-13-22(14-10-20)38-28(29,30)31/h3-14,17H,2,15-16,18H2,1H3,(H,32,36)(H,33,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJNVIYJYTSGHGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC=C(C=C4)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26F3N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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